Tetranor-PGE1

Übersicht

Beschreibung

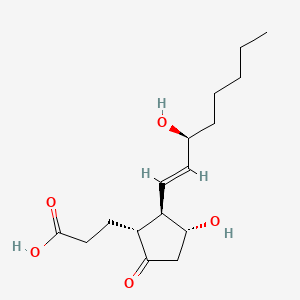

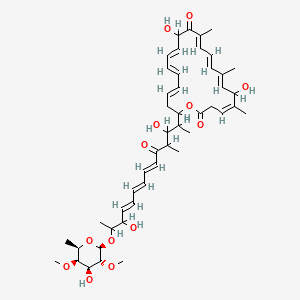

Tetranor-Prostaglandin E1 is a metabolite of prostaglandin E1 and prostaglandin E2, formed through β-oxidation. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. The compound is chemically identified as 7α,11-Dihydroxy-5-ketotetranorprost-9-enoic acid, with a molecular formula of C16H26O5 and a molecular weight of 298.4 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetranor-Prostaglandin E1 typically involves the β-oxidation of prostaglandin E1 and prostaglandin E2. This process can be carried out using various chemical reagents and catalysts under controlled laboratory conditions. One documented method involves the use of specific enzymes to facilitate the oxidation process .

Industrial Production Methods: Industrial production of tetranor-Prostaglandin E1 is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under stringent quality control to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetranor-Prostaglandin E1 kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Weitere Oxidation kann seine funktionellen Gruppen verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Reduktion: Reduktionsreaktionen können Ketongruppen in Alkohole umwandeln und seine chemischen Eigenschaften beeinflussen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach gewünschter Substitution, typische Reagenzien sind jedoch Halogene und organometallische Verbindungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu stärker oxidierten Prostaglandinderivaten führen, während die Reduktion Alkohole aus Ketonen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Tetranor-Prostaglandin E1 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung des Prostaglandin-Stoffwechsels und der Synthese verwendet.

Biologie: Forscher untersuchen seine Rolle bei der zellulären Signalübertragung und seine Auswirkungen auf verschiedene biologische Pfade.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei Entzündungen und Herz-Kreislauf-Erkrankungen.

Industrie: Obwohl es industriell nicht weit verbreitet ist, dient es als Modellverbindung für die Entwicklung neuer Prostaglandin-Analoga

5. Wirkmechanismus

Der Wirkmechanismus von Tetranor-Prostaglandin E1 beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren und Enzymen im Körper. Es zielt in erster Linie auf Prostaglandinrezeptoren ab und beeinflusst verschiedene Signalwege. Diese Wechselwirkung kann zu Wirkungen wie Vasodilatation, Hemmung der Thrombozytenaggregation und Modulation von Entzündungsreaktionen führen .

Ähnliche Verbindungen:

Prostaglandin E1: Die Stammverbindung, bekannt für ihre vasodilatierenden und entzündungshemmenden Eigenschaften.

Prostaglandin E2: Eine andere eng verwandte Verbindung mit wichtigen Rollen bei Entzündungen und Immunreaktionen.

Tetranor-Prostaglandin E2: Ein ähnlicher Metabolit, der aus Prostaglandin E2 gebildet wird und viele biologische Aktivitäten mit Tetranor-Prostaglandin E1 teilt.

Einzigartigkeit: Tetranor-Prostaglandin E1 ist einzigartig aufgrund seines spezifischen Bildungspfades und seiner unterschiedlichen biologischen Aktivitäten. Seine Rolle als Metabolit liefert Einblicke in die Stoffwechselwege von Prostaglandinen und ihre physiologischen Wirkungen .

Wirkmechanismus

The mechanism of action of tetranor-Prostaglandin E1 involves its interaction with specific receptors and enzymes in the body. It primarily targets prostaglandin receptors, influencing various signaling pathways. This interaction can lead to effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.

Prostaglandin E2: Another closely related compound with significant roles in inflammation and immune responses.

Tetranor-Prostaglandin E2: A similar metabolite formed from prostaglandin E2, sharing many biological activities with tetranor-Prostaglandin E1.

Uniqueness: Tetranor-Prostaglandin E1 is unique due to its specific formation pathway and distinct biological activities. Its role as a metabolite provides insights into the metabolic pathways of prostaglandins and their physiological effects .

Eigenschaften

IUPAC Name |

3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTFFTMXBKQFKC-JZKKULJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23923-84-4 | |

| Record name | Tetranorprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023923844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

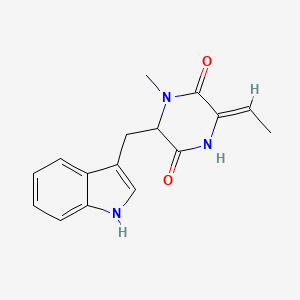

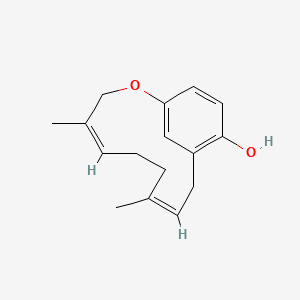

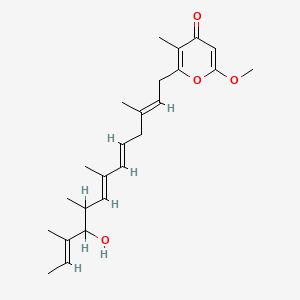

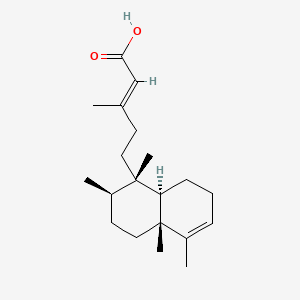

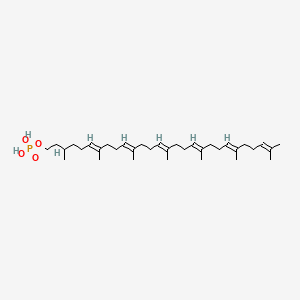

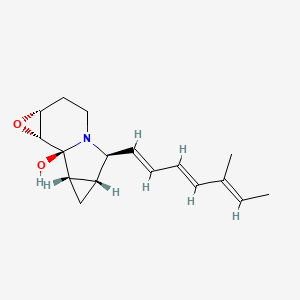

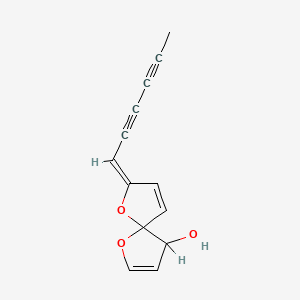

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)

![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)

![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)